7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one
Overview
Description
7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one is a chemical compound with the following properties:
- IUPAC Name : 7-bromopyrido[3,4-d]pyridazin-4(3H)-one.
- Molecular Formula : C<sub>7</sub>H<sub>4</sub>BrN<sub>3</sub>O.
- Molecular Weight : 226.03 g/mol.
- CAS Number : 794591-77-8.
Molecular Structure Analysis
The molecular structure of 7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one consists of a pyrido[3,4-d]pyridazinone core with a bromine atom at the 7th position. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software.
Physical And Chemical Properties Analysis
- Physical Form : Solid.
- Storage Temperature : Sealed in dry conditions at room temperature.
- Purity : 95%.
Scientific Research Applications
Synthesis of Heterocyclic Systems
7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one and its derivatives have been extensively used in the synthesis of complex heterocyclic systems. These compounds serve as vital intermediates for the creation of organic photovoltaic materials and biologically active compounds. For instance, 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a compound related to 7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one, was utilized to synthesize various heterocyclic systems including imidazo[1,2-a]pyridinyl-propanols and oxazolo[3,4-a]pyrido[1,2-d]-pyrazinium derivatives, showcasing its versatility in chemical synthesis (Bogolyubov, Chernysheva, & Semenov, 2004).
Development of Photovoltaic Materials
The study and development of heterocyclic systems containing chalcogenadiazoles, such as 7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one, emphasize the compound's potential in the creation of organic photovoltaic materials. This specific compound was isolated as a hydrolysis product during the synthesis process, indicating its role in the development of new materials for energy solutions (Chmovzh & Rakitin, 2021).
Exploration of Chemical Space
The compound and its derivatives contribute significantly to the exploration of unconquered chemical space, as highlighted by the creation of a virtual exploratory heterocyclic library containing over 200 unconquered bicyclic heteroaromatic rings with potential medicinal interest. This exploration leads to the synthesis and evaluation of these compounds for applications in biology and material science, expanding chemical diversity and understanding of heterocyclic compounds (Thorimbert, Botuha, & Passador, 2018).
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing).
Future Directions
To advance our understanding of 7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one, future research should focus on:
- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.
- Synthetic Optimization : Develop efficient synthetic routes.
- Structural Elucidation : Obtain crystallographic data for accurate structural determination.
Please note that the information provided here is based on available data, and further exploration in scientific literature is recommended for a deeper analysis.
properties
IUPAC Name |
7-bromo-3H-pyrido[3,4-d]pyridazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-6-1-4-2-10-11-7(12)5(4)3-9-6/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZMKWQAQIMWIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC(=O)C2=CN=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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